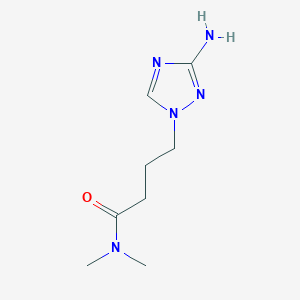
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition between an imine and an alkene . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. These methods are chosen for their efficiency and ability to produce the compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azetidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and processes. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(Azetidin-3-yl)-2-hydroxyacetic acid hydrochloride is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C5H10ClNO3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-2-hydroxyacetic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4(5(8)9)3-1-6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H |
Clé InChI |
AHRQTVPEMUYJAX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{7-chloro-3-methyl-2H,3H-furo[2,3-c]pyridin-3-yl}methanol](/img/structure/B13473821.png)
![(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B13473830.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-6-azido-5-acetamidooxan-2-yl]methyl acetate](/img/structure/B13473841.png)




![rac-tert-butyl N-[(1R,2S)-2-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13473877.png)
![(1S)-1-phenyl-1-[(2R)-pyrrolidin-2-yl]ethan-1-olhydrochloride](/img/structure/B13473880.png)


![4-methyl-N-[(3-methylidenecyclobutyl)methyl]benzene-1-sulfonamide](/img/structure/B13473895.png)

